molecular formula C35H68 B14422502 Pentatriaconta-9,19-diene CAS No. 82122-67-6

Pentatriaconta-9,19-diene

Cat. No.: B14422502
CAS No.: 82122-67-6
M. Wt: 488.9 g/mol
InChI Key: ZWLGRDBXSQIBEN-UHFFFAOYSA-N
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Description

Pentatriaconta-9,19-diene is an organic compound with the molecular formula C35H68. It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions. This compound is part of the diene family, which consists of hydrocarbons with two double bonds. The structure of this compound includes 35 carbon atoms and 68 hydrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of conjugated dienes, such as pentatriaconta-9,19-diene, can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed to introduce the double bonds at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic dehydrogenation processes. These methods are designed to ensure high yield and purity of the final product, suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Pentatriaconta-9,19-diene, like other dienes, can undergo several types of chemical reactions, including:

    Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the double bonds to form a saturated hydrocarbon.

    Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of pentatriacontane, a saturated hydrocarbon.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pentatriaconta-9,19-diene has various applications in scientific research, including:

    Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

    Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.

    Medicine: Explored for its role in drug delivery systems and as a precursor for synthesizing bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of pentatriaconta-9,19-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form carbocation intermediates. These intermediates can then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentatriaconta-9,19-diene is unique due to its long carbon chain and the specific positioning of its double bonds. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes or those with different double bond arrangements.

Properties

CAS No.

82122-67-6

Molecular Formula

C35H68

Molecular Weight

488.9 g/mol

IUPAC Name

pentatriaconta-9,19-diene

InChI

InChI=1S/C35H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,32,34H,3-16,18,20-31,33,35H2,1-2H3

InChI Key

ZWLGRDBXSQIBEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

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